1-(4-aminophenyl)pyridin-4-one
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Overview
Description
1-(4-aminophenyl)pyridin-4-one is an organic compound that features a pyridinone ring substituted with an amino group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)pyridin-4-one typically involves the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenyl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-aminophenyl)pyridin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
1-(4-Nitro-phenyl)-1H-pyridin-4-one: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxy-phenyl)-1H-pyridin-4-one: Contains a hydroxy group instead of an amino group.
1-(4-Methyl-phenyl)-1H-pyridin-4-one: Features a methyl group in place of the amino group.
Uniqueness: 1-(4-aminophenyl)pyridin-4-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(4-aminophenyl)pyridin-4-one |
InChI |
InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-8H,12H2 |
InChI Key |
PMJYJHYOCMGBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=O)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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